molecular formula C6H9BrN2S B6145486 5-bromo-3-tert-butyl-1,2,4-thiadiazole CAS No. 1487284-19-4

5-bromo-3-tert-butyl-1,2,4-thiadiazole

Cat. No.: B6145486
CAS No.: 1487284-19-4
M. Wt: 221.1
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Description

5-bromo-3-tert-butyl-1,2,4-thiadiazole: is a heterocyclic compound containing bromine, tert-butyl, and thiadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-tert-butyl-1,2,4-thiadiazole typically involves the reaction of 2-tert-butyl-1,3-thiadiazole with a brominating agent. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 5-bromo-3-tert-butyl-1,2,4-thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide, thiols, or alkoxides in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 5-amino-3-tert-butyl-1,2,4-thiadiazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: 5-bromo-3-tert-butyl-1,2,4-thiadiazole is used as a building block in organic synthesis to create more complex molecules

Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as antimicrobial, antifungal, and anticancer agents. The compound’s ability to interact with biological targets makes it a promising candidate for drug development .

Industry: The compound is used in the production of specialty chemicals and materials. Its applications include the synthesis of polymers, dyes, and agrochemicals. Additionally, it can serve as a ligand in coordination chemistry, forming complexes with metal ions for catalytic and material science applications .

Mechanism of Action

The mechanism of action of 5-bromo-3-tert-butyl-1,2,4-thiadiazole involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with nucleic acids. The thiadiazole ring’s electron-rich nature allows it to participate in various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 5-bromo-3-methyl-1,2,4-thiadiazole
  • 5-chloro-3-tert-butyl-1,2,4-thiadiazole
  • 3-tert-butyl-1,2,4-thiadiazole

Comparison: Compared to similar compounds, 5-bromo-3-tert-butyl-1,2,4-thiadiazole is unique due to the presence of both bromine and tert-butyl groups. This combination enhances its reactivity and allows for a broader range of chemical transformations. Additionally, the tert-butyl group provides steric hindrance, which can influence the compound’s interaction with biological targets and its overall stability .

Properties

CAS No.

1487284-19-4

Molecular Formula

C6H9BrN2S

Molecular Weight

221.1

Purity

95

Origin of Product

United States

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